![molecular formula C11H14IN B1470813 1-(3-Iodophenyl)piperidine CAS No. 852180-59-7](/img/structure/B1470813.png)
1-(3-Iodophenyl)piperidine
Overview
Description
1-(3-Iodophenyl)piperidine is a chemical compound with the molecular formula C11H14IN . It is a derivative of piperidine, a six-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The primary production of piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Piperidine can also be synthesized from pyridine through a reduction process .Molecular Structure Analysis
The molecular structure of 1-(3-Iodophenyl)piperidine consists of a six-membered ring with five carbon atoms and one nitrogen atom . The piperidine rings of the two molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
1-(3-Iodophenyl)piperidine is a liquid at room temperature . It has a molecular weight of 287.14 .Scientific Research Applications
Synthesis of Pharmaceutical Compounds
1-(3-Iodophenyl)piperidine is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its iodophenyl group can undergo further functionalization, making it a versatile precursor for the construction of complex molecules. For instance, it can be used to synthesize piperidine derivatives that are present in over twenty classes of pharmaceuticals .
Anticancer Research
Piperidine derivatives, including those derived from 1-(3-Iodophenyl)piperidine, have shown potential in anticancer research. They can act as clinical agents against various cancers such as breast, prostate, and lung cancer when used alone or in combination with novel drugs . Their ability to regulate crucial signaling pathways makes them significant in cancer therapeutics.
Biochemical Studies
In biochemistry, 1-(3-Iodophenyl)piperidine derivatives can be used to study enzyme interactions and signaling pathways. The iodine atom can be used as a radiolabel for tracking in biological systems, aiding in the understanding of biochemical processes .
Material Science
The iodine moiety in 1-(3-Iodophenyl)piperidine can be utilized in material science for the synthesis of organic semiconductors and other electronic materials. Its incorporation into polymers or small molecules can enhance their electronic properties, making them suitable for various applications in electronics .
Agricultural Chemistry
In the field of agriculture, piperidine derivatives can be used to develop new pesticides and herbicides. The structural motif of piperidine is known to modify the properties of compounds, potentially leading to the creation of more effective and environmentally friendly agrochemicals .
Environmental Impact Studies
Research into the environmental impact of 1-(3-Iodophenyl)piperidine and its derivatives is crucial. Understanding their biodegradation, persistence in the environment, and potential effects on ecosystems is essential for assessing their safety and ecological footprint .
Mechanism of Action
Target of Action
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have a wide range of targets depending on their specific structures and functional groups .
Mode of Action
The mode of action of piperidine derivatives can vary greatly depending on their specific structure and the target they interact with. For example, some piperidine derivatives have been found to have anti-inflammatory, antioxidant, and anti-apoptotic effects .
Biochemical Pathways
Piperidine derivatives can affect various biochemical pathways. For instance, some piperidine derivatives have been found to regulate crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB etc .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary greatly depending on their specific structure. Some piperidine-based drugs have been found to have good bioavailability and linear pharmacokinetics .
Result of Action
The result of the action of piperidine derivatives can vary greatly depending on their specific structure and the target they interact with. For example, some piperidine derivatives have been found to have anti-inflammatory, antioxidant, and anti-apoptotic effects .
Future Directions
Piperidine and its derivatives play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, research in this field is likely to continue, with a focus on discovering and evaluating potential drugs containing the piperidine moiety .
properties
IUPAC Name |
1-(3-iodophenyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZRYKBLSRMSCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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